
1-Cyclohexyl-3-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-ethylurea is an organic compound with the molecular formula C9H18N2O and a molecular weight of 170.257 g/mol It is a derivative of urea, featuring a cyclohexyl group and an ethyl group attached to the nitrogen atoms of the urea moiety
Méthodes De Préparation
1-Cyclohexyl-3-ethylurea can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexylamine with ethyl isocyanate under controlled conditions. The reaction typically proceeds as follows:
[ \text{Cyclohexylamine} + \text{Ethyl isocyanate} \rightarrow \text{this compound} ]
The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
1-Cyclohexyl-3-ethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can convert this compound into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or cyclohexyl groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides .
Applications De Recherche Scientifique
1-Cyclohexyl-3-ethylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex urea derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-3-ethylurea involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-3-ethylurea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-methylurea: Similar structure but with a methyl group instead of an ethyl group.
1-Cyclohexyl-3-phenylurea: Contains a phenyl group instead of an ethyl group.
1,3-Dicyclohexylurea: Features two cyclohexyl groups attached to the urea moiety.
The uniqueness of this compound lies in its specific combination of cyclohexyl and ethyl groups, which may confer distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
36102-06-4 |
|---|---|
Formule moléculaire |
C9H18N2O |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1-cyclohexyl-3-ethylurea |
InChI |
InChI=1S/C9H18N2O/c1-2-10-9(12)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,10,11,12) |
Clé InChI |
BBUVNFZPAAVCSX-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


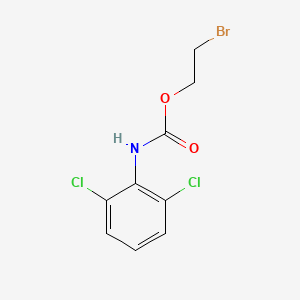
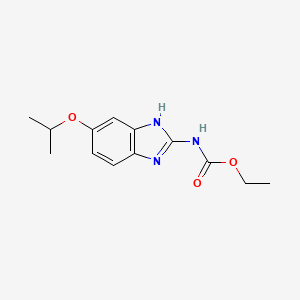
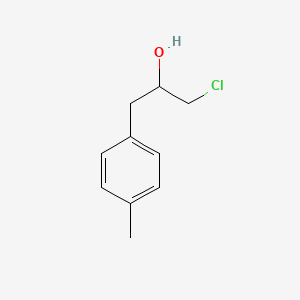

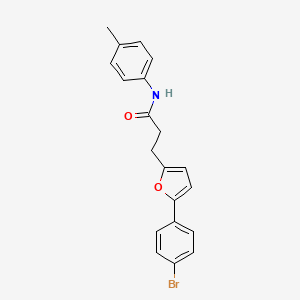

![4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11958135.png)


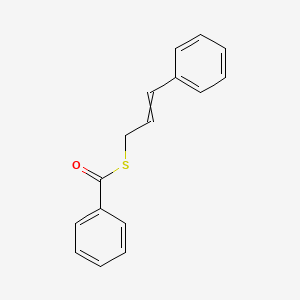
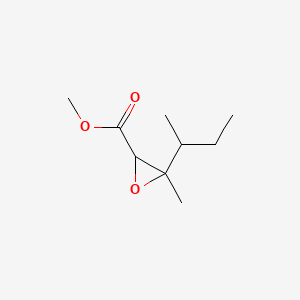


![2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate](/img/structure/B11958169.png)
